molecular formula C10H18N2O4 B1403434 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid CAS No. 1158759-53-5

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid

Cat. No.: B1403434
CAS No.: 1158759-53-5
M. Wt: 230.26 g/mol
InChI Key: SRIFLQBPESATGP-UHFFFAOYSA-N
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Description

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a compound that contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of azetidine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting group . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. By introducing the Boc group, the reactivity of the amine is temporarily masked, allowing for selective reactions to occur at other functional groups in the molecule. This selective protection and deprotection strategy is widely used in organic synthesis to achieve complex molecular architectures .

Properties

IUPAC Name

3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFLQBPESATGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
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1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
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Reactant of Route 6
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1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid

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